3-Methyl-4-propyl-pyridine

Vue d'ensemble

Description

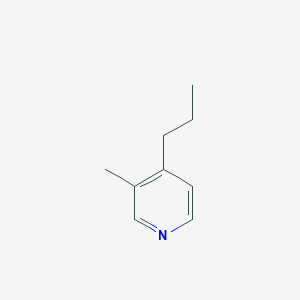

3-Methyl-4-propyl-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is structurally defined by a methyl group at the third position and a propyl group at the fourth position on the pyridine ring. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propyl-pyridine can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-methylpyridine, followed by the addition of a propyl halide to introduce the propyl group at the desired position.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-4-propyl-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.

Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyridine ring can be substituted with various electrophiles under acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Research indicates that 3-Methyl-4-propyl-pyridine exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with various receptors, making it a candidate for drug design targeting neurological disorders .

Pharmacological Research

In pharmacology, this compound is explored as a potential pharmacophore for developing treatments for conditions such as:

- Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest potential applications in treating diseases like Alzheimer's and Parkinson's .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology .

Industrial Applications

This compound is utilized in various industrial processes:

- Agrochemicals : It plays a role in the synthesis of pesticides and herbicides due to its effectiveness as an active ingredient.

- Dyes and Pigments : The compound contributes to the production of colorants used in textiles and other materials.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound, focusing on its interaction with cytochrome P450 enzymes. Results indicated that the compound selectively inhibited specific isoforms, which could lead to advancements in drug metabolism research and personalized medicine approaches.

Case Study 2: Anticancer Research

In vitro studies evaluated the cytotoxicity of this compound derivatives against ovarian and breast cancer cell lines. The findings suggested moderate cytotoxic effects, prompting further investigation into structural modifications that could enhance efficacy while minimizing toxicity to healthy cells .

Mécanisme D'action

The mechanism of action of 3-Methyl-4-propyl-pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .

Comparaison Avec Des Composés Similaires

3-Methylpyridine: Lacks the propyl group, making it less hydrophobic.

4-Propylpyridine: Lacks the methyl group, affecting its electronic properties.

2-Methyl-5-propylpyridine: Has different substitution positions, leading to distinct reactivity and applications.

Uniqueness: 3-Methyl-4-propyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its hydrophobicity and influences its interaction with biological targets, making it a valuable compound in various research fields .

Activité Biologique

3-Methyl-4-propyl-pyridine (MPP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of MPP's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its pyridine ring substituted with both methyl and propyl groups. This specific substitution pattern enhances its hydrophobicity and influences its interactions with biological targets, making it a valuable compound in various research fields.

The biological activity of MPP is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MPP can inhibit enzymes by binding to their active sites, which is crucial in modulating biochemical pathways. The nitrogen atom in the pyridine ring facilitates hydrogen bonding and coordination with metal ions, enhancing its potential as an enzyme inhibitor.

- Receptor Modulation : MPP's structural similarities to biologically active molecules allow it to modulate receptor activity, particularly in neurological contexts.

Neuropharmacological Effects

Research indicates that MPP may have significant neuropharmacological effects, particularly in the context of neurological disorders. Its potential as a pharmacophore for drug design targeting conditions such as epilepsy and neuropathic pain has been explored .

Case Studies and Research Findings

Several studies have investigated the biological activity of MPP and related compounds:

- Enzyme Inhibition Studies : A study demonstrated that MPP derivatives exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Neuroprotective Effects : Research focused on the neuroprotective properties of MPP derivatives indicated that they could reduce oxidative stress in neuronal cells, highlighting their therapeutic potential for neurodegenerative diseases .

- Antitumor Activity : In vitro assays showed that certain MPP derivatives inhibited the growth of cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of MPP, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methylpyridine | Lacks propyl group; less hydrophobic | Weaker enzyme inhibition |

| 4-Propylpyridine | Lacks methyl group; affects electronic properties | Limited receptor modulation |

| 2-Methyl-5-propylpyridine | Different substitution positions; distinct reactivity | Variable biological activities |

This table illustrates how variations in substitution patterns can significantly impact the biological properties of pyridine derivatives.

Propriétés

IUPAC Name |

3-methyl-4-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBMSCLUBWVGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404678 | |

| Record name | 3-methyl-4-propyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-72-6 | |

| Record name | 3-methyl-4-propyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.